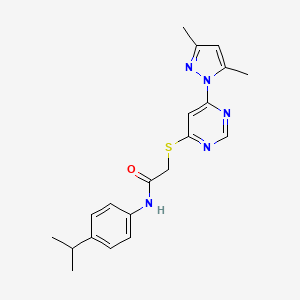

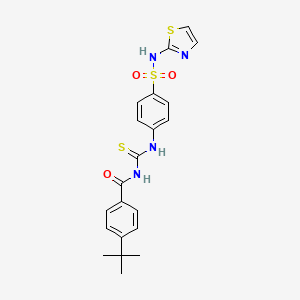

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives involves several key steps, including intramolecular cyclization, N-allylation, and N-propargyl alkylation, leading to the formation of isoxazolines and isoxazoles through [3+2] cycloaddition reactions (Rahmouni et al., 2014). This synthesis pathway highlights the complexity and the versatility of reactions involved in constructing the core structure of such compounds.

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals different molecular conformations and hydrogen bonding patterns, which are crucial for their biological activities. For example, certain acetamide derivatives exhibit diverse conformations and hydrogen bonding in zero, one, and two dimensions, influencing their physical and chemical properties (Narayana et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving the core structure of this compound are characterized by their ability to undergo various transformations, including cycloaddition reactions, which lead to the formation of novel isoxazolines and isoxazoles. These reactions are pivotal for modifying the chemical structure to enhance specific properties or introduce new functionalities (Rahmouni et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide is part of a broader class of chemicals that have been synthesized and studied for various applications, including the development of novel isoxazolines, isoxazoles, and other heterocycles through [3+2] cycloaddition reactions. These chemical reactions are crucial for creating compounds with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. For instance, Rahmouni et al. (2014) detailed the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility and reactivity of these compounds in creating structurally diverse heterocycles (Rahmouni et al., 2014).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor properties of compounds similar to 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide. Bondock et al. (2008) investigated the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety, revealing the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008). Additionally, new pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO), indicating their use in neuroinflammation PET imaging and as early biomarkers of neuroinflammatory processes (Damont et al., 2015).

Heterocyclic Synthesis and Applications

The compound and its derivatives serve as key intermediates in the synthesis of a wide array of heterocyclic compounds, which are of significant interest due to their diverse biological activities and applications in drug development. For example, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation has been explored for their insecticidal and antibacterial potential, highlighting the utility of these compounds in agricultural and pharmaceutical contexts (Deohate & Palaspagar, 2020).

properties

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5OS/c1-13(2)16-5-7-17(8-6-16)23-19(26)11-27-20-10-18(21-12-22-20)25-15(4)9-14(3)24-25/h5-10,12-13H,11H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTCFHFTWHNROR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

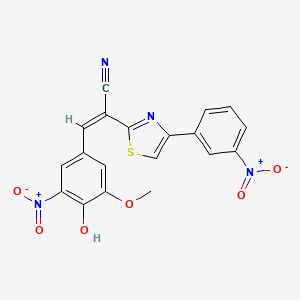

![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)

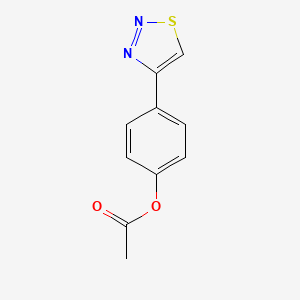

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)

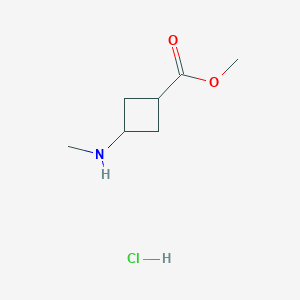

![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)

![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)

![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)